molecular formula C23H24N2O7S B2874776 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,4,5-triethoxybenzoate CAS No. 877636-06-1

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,4,5-triethoxybenzoate

Cat. No. B2874776
CAS RN: 877636-06-1
M. Wt: 472.51
InChI Key: CKIZXHZVCNLDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,4,5-triethoxybenzoate is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both pyran and pyrimidine rings, and its molecular formula is C28H30N2O9S.

Scientific Research Applications

Cardiovascular Homeostasis and Energy Metabolism

One significant application of this compound is its role as a potent functional antagonist of the apelin (APJ) receptor. The apelin/APJ system is crucial for cardiovascular homeostasis and has been associated with the pathogenesis of cardiovascular diseases. Recent research has also highlighted a role for this system in energy metabolism and gastrointestinal function. The compound, identified as ML221, exhibits potent antagonistic activity in cell-based assays, demonstrating over 37-fold selectivity over the closely related angiotensin II type 1 (AT1) receptor. This specificity makes ML221 a valuable tool for studying the physiological and pathological roles of the apelin/APJ system in various diseases, particularly those related to the cardiovascular system (Maloney et al., 2012).

Synthesis of Heterocyclic Compounds

Another application lies in the synthesis of heterocyclic compounds, such as pyrimidine linked pyrazoles, which have shown potential in insecticidal and antibacterial activities. The synthesis involves microwave irradiative cyclocondensation, indicating a novel method for creating heterocyclic compounds with potential bioactive properties. This method's efficiency suggests a broad applicability in synthesizing various heterocyclic compounds, potentially leading to new drugs and pesticides (Deohate & Palaspagar, 2020).

properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4,5-triethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O7S/c1-4-28-18-10-15(11-19(29-5-2)21(18)30-6-3)22(27)32-20-13-31-16(12-17(20)26)14-33-23-24-8-7-9-25-23/h7-13H,4-6,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIZXHZVCNLDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,4,5-triethoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.